REACTION_CXSMILES
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[CH2:1]([SH:4])[CH2:2][CH3:3].[OH-].[K+].[CH3:7][N:8]1[C:12](Cl)=[C:11]([Cl:14])[C:10]([Cl:15])=[N:9]1.O>CS(C)=O>[CH3:7][N:8]1[C:12]([S:4][CH2:1][CH2:2][CH3:3])=[C:11]([Cl:14])[C:10]([Cl:15])=[N:9]1 |f:1.2|
|
Name
|
|
Quantity
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4.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Heating
|
Type
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CUSTOM
|
Details
|
(at about 120° C.) of the stirred reaction mixture
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Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether
|
Type
|
CUSTOM
|
Details
|
The etheral phase was separated
|
Type
|
WASH
|
Details
|
washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The product was distilled out at 124° C. under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1SCCC)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |